molecular formula C10H9N3O4 B8296166 2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole

2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole

Cat. No. B8296166
M. Wt: 235.20 g/mol
InChI Key: UWRWXWBAZMMSNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C10H9N3O4 and its molecular weight is 235.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole

Molecular Formula

C10H9N3O4

Molecular Weight

235.20 g/mol

IUPAC Name

2-methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C10H9N3O4/c1-7-11-12-10(17-7)6-16-9-4-2-8(3-5-9)13(14)15/h2-5H,6H2,1H3

InChI Key

UWRWXWBAZMMSNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)COC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2-(4-nitrophenoxy)acetohydrazide (1.57 g) and N,N-dimethylacetamide (50 mL) was added dropwise acetyl chloride (0.70 g) at room temperature. The reaction mixture was stirred for 2 hrs. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. A mixture of the obtained residue, diphosphorus pentaoxide (1.76 g), hexamethyldisiloxane (4.03 g) and 1,2-dichlorobenzene (10 mL) was stirred at 140° C. for 3 hrs. Saturated aqueous sodium hydrogen carbonate was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine, dried over anhydrous magnesium sulfate and concentrated. The residue was subjected to silica gel column chromatography to give 2-methyl-5-[(4-nitrophenoxy)methyl]-1,3,4-oxadiazole as colorless crystals (0.41 g, yield 56%) from a fraction eluted with hexane-ethyl acetate (3:2-1:1, v/v). Recrystallization thereof from ethyl acetate-hexane gave colorless prism crystals. melting point: 105-106° C.
Quantity
1.57 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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